molecular formula C20H24O2N2<br>C20H24N2O2 B1679956 Quinidine CAS No. 56-54-2

Quinidine

Cat. No. B1679956
CAS RN: 56-54-2
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-UHFFFAOYSA-N
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Description

Quinidine is an antimalarial schizonticide and an antiarrhythmic agent with class 1a activity . It is the d-isomer of quinine and its molecular weight is 324.43 . Quinidine is used to help keep the heart beating normally in people with certain heart rhythm disorders, usually after other treatments have failed . It is also used to treat a life-threatening form of malaria .


Molecular Structure Analysis

Quinidine has a molecular formula of C20H24N2O2 . Its average mass is 324.417 Da and its monoisotopic mass is 324.183777 Da . The structure of the free base quinidine was determined by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

Quinidine has a density of 1.2±0.1 g/cm3, a boiling point of 495.9±40.0 °C at 760 mmHg, and a flash point of 253.7±27.3 °C . It has a molar refractivity of 95.8±0.4 cm3, a polar surface area of 46 Å2, and a molar volume of 266.4±5.0 cm3 .

Scientific Research Applications

1. Quinidine's Role in Arrhythmia Treatment

Quinidine is widely recognized for its application in treating various cardiac arrhythmias. Studies have shown its effectiveness in managing conditions like atrial fibrillation and ventricular arrhythmias. Quinidine works by modulating ion currents, particularly the late sodium current (I(Na)), which plays a crucial role in its antiarrhythmic properties. However, its application requires careful consideration due to its potential proarrhythmic effects under certain conditions (Wu et al., 2008).

2. Quinidine and Ionic Currents in Cardiac Muscle

Further investigation into quinidine's mechanism reveals its potent inhibition of transient outward currents in cardiac muscle. This action is critical in controlling the early repolarization phase of the cardiac action potential, which in turn affects the duration and refractory period of the action potential. Such insights highlight quinidine's role in modifying cardiac excitability and its therapeutic potential in rhythm management (Imaizumi & Giles, 1987).

3. Quinidine in Sudden Death Syndromes

Quinidine has also been identified as a critical medication in managing sudden death syndromes like Brugada syndrome, early repolarization syndrome, and idiopathic ventricular fibrillation. Its usage, however, is limited due to accessibility issues in some countries. The significance of quinidine in these specific cardiac conditions emphasizes the need for wider availability and access to this medication (Malhi et al., 2019).

4. Quinidine's Role in Modern Antiarrhythmic Therapy

Despite the adventof newer antiarrhythmic drugs, quinidine maintains a pivotal role in modern therapy for arrhythmias. Its long history in treating various cardiac disorders, especially atrial fibrillation, positions it as a valuable drug in contemporary treatment regimes. Quinidine's broad therapeutic applications, rooted in its pharmacological properties, underscore its continued relevance in the treatment of life-threatening arrhythmic storms in patients with congenital arrhythmogenic syndromes like Brugada's syndrome and idiopathic ventricular fibrillation (Serdoz et al., 2019).

Safety And Hazards

Quinidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .

Future Directions

Quinidine use is rare in Canada, but it is associated with a reduction in recurrent ventricular arrhythmias in patients with Brugada syndrome, early repolarization syndrome, and idiopathic ventricular fibrillation, with minimal toxicity necessitating discontinuation . Drug interruption is associated with frequent breakthrough events . Access to quinidine is important to deliver this potentially lifesaving therapy .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1
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InChI Key

LOUPRKONTZGTKE-LHHVKLHASA-N
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Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
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Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
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Molecular Formula

C20H24N2O2
Record name QUINIDINE
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DSSTOX Substance ID

DTXSID4023549
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Molecular Weight

324.4 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Triboluminescent solid; [Merck Index], Solid
Record name QUINIDINE
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Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 64 °F (NTP, 1992), Lustrous needles; decomposes at 259 °C (drug); specific optical rotation at 20 °C/D + 200 deg ; sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether; neutral reaction. /Quinidine hydrochloride monohydrate/, 1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform; very soluble in methanol; practically insoluble in petroleum ether., Soluble in benzene, In water, 140 mg/l @ 25 °C, 3.34e-01 g/L
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Mechanism of Action

Quinidine has a complex electrophysiological profile that has not been fully elucidated. The antiarrhythmic actions of this drug are mediated through effects on sodium channels in Purkinje fibers. Quinidine blocks the rapid sodium channel (INa), decreasing the phase zero of rapid depolarization of the action potential. Quinidine also reduces repolarizing K+ currents (IKr, IKs), the inward rectifier potassium current (IK1), and the transient outward potassium current Ito, as well as the L-type calcium current ICa and the late INa inward current. The reduction of these currents leads to the prolongation of the action potential duration. By shortening the plateau but prolonging late depolarization, quinidine facilitates the formation of early afterdepolarisation (EAD). Additionally, in patients with malaria, quinidine acts primarily as an intra-erythrocytic schizonticide, and is gametocidal to _Plasmodium vivax_ and _P. malariae_, but not to _P. falciparum_., The exact mechanism of antiarrhythmic action of quinidine has not been determined conclusively, but the drug is considered a class I (membrane stabilizing) antiarrhythmic agent. Like other class I antiarrhythmic agents, quinidine is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Quinidine exhibits electrophysiologic effects characteristic of class IA antiarrhythmic agents. The electrophysiologic characteristics of the subgroups of class I antiarrhythmic agents may be related to quantitative differences in their rates of attachment to and dissociation from transmembrane sodium channels, with class IA agents exhibiting intermediate rates of attachment and dissociation., Like lidocaine and procainamide, quinidine suppresses automaticity in the His-Purkinje system. In usual doses, quinidine may decrease the automaticity of ectopic pacemakers, but the extent of this effect also depends upon the anticholinergic effect of the drug on the sinoatrial node, atria, and atrioventricular node. Extremely high concentrations of quinidine may increase myocardial automaticity. The drug decreases conduction velocity in the atria, ventricles, and His-Purkinje system, and may decrease or cause no change in conduction velocity through the AV node. Quinidine probably suppresses atrial fibrillation or flutter by prolonging the effective refractory period and increasing the action potential duration in atrial and ventricular muscle and in the His-Purkinje system. Because prolongation of the effective refractory period is greater than the increase in the duration of the action potential, the cardiac tissue remains refractory even after restoration of the resting membrane potential. Quinidine shortens the effective refractory period of the atrioventricular node, and the anticholinergic action of the drug may also increase the conductivity of the atrioventricular node. The effects of quinidine on refractoriness and the action potential duration of atrial fibers may be modified by the anticholinergic effects of the drug. Quinidine decreases cardiac excitability, both in diastole and in the relative refractory period, by increasing the threshold potential for electrical excitation. At therapeutic plasma concentrations, quinidine causes prolongation of the QRS complex and QT interval., Quinidine also exhibits some antipyretic and oxytocic properties. Quinidine has a very weak curare-like action on the myoneural junction and also causes depression of skeletal muscle action potential., Intravenous quinidine depresses contractility and decreases systemic vascular resistance primarily by alpha-adrenergic receptor blockade. High blood levels of quinidine increase left ventricular end-diastolic pressure through its negative inotropic effect. Cardiovascular collapse has resulted from depression of contractility., Quindine primarily kills the schizont parasite at the asexual intra-erythrocytic cycle stage of the Plasmodium falciparum malaria protozoan parasite. Quinidine also kills the gametocyte parasite stages of Plasmodium malariae, Plasmodium vivax, and Plasmodium ovale.
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Impurities

Quinidine of commerce is usually accompanied by up to 20% of hydroquinidine., Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities.
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Product Name

Quinidine

Color/Form

CRYSTALS WITH 2.5 MOL WATER OF CRYSTALLIZATION; CRYSTALS FROM DILUTE ALCOHOL

CAS RN

56-54-2
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Melting Point

331 to 336 °F (NTP, 1992), 174-175 °C after drying of solvated crystals, Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/, Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/, 174 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129,000
Citations
AA Grace, AJ Camm - New England Journal of Medicine, 1998 - Mass Medical Soc
… to acquired QT prolongation due to treatment with quinidine. In addition, in patients with either … of quinidine; this may have a role in the beneficial effects of quinidine on atrial fibrillation. …
Number of citations: 166 www.nejm.org
F Yang, S Hanon, P Lam, P Schweitzer - The American journal of medicine, 2009 - Elsevier
… and death with quinidine emerged, the use of quinidine fell dramatically … renewed interest in the use of quinidine. In particular, … , quinidine continues to have a role in modern cardiology. …
Number of citations: 80 www.sciencedirect.com
HR Ochs, DJ Greenblatt, E Woo - Clinical pharmacokinetics, 1980 - Springer
… Quinidine clearance is reduced in the elderly. in patients with cirrhosis. and in those … quinidine is available either as relatively rapidly absorbed conventional tablets (usually quinidine …
Number of citations: 127 link.springer.com
MA Mikati, Y Jiang, M Carboni, V Shashi… - Annals of …, 2015 - Wiley Online Library
We report 2 patients with drug‐resistant epilepsy caused by KCNT1 mutations who were treated with quinidine. Both mutations manifested gain of function in vitro, showing increased …
Number of citations: 191 onlinelibrary.wiley.com
LN KATZ - Journal of the American Medical Association, 1948 - jamanetwork.com
There is a remarkable similarity in the discovery of the utility of quinidine with that of digitalis in that both were made by laymen. In 1914 one of Wenckebach's 1 patients informed him …
Number of citations: 10 jamanetwork.com
B Belhassen, A Glick, S Viskin - Circulation, 2004 - Am Heart Assoc
… Administration of quinidine was associated with a 36% incidence of side … Quinidine effectively prevents VF induction in patients with Brugada syndrome. Our data suggest that quinidine …
Number of citations: 549 www.ahajournals.org
CT Ueda, DS Hirschfeld, MM Scheinman… - Clinical …, 1976 - Wiley Online Library
The disposition kinetics of quinidine in 12 hospitalized patients in whom oral quinidine therapy was to be initiated is described. Quinidine in doses of 2.6 to 5.2 mg/kg base were injused …
Number of citations: 101 ascpt.onlinelibrary.wiley.com
JL Bauman, RA Bauernfeind, JV Hoff, B Strasberg… - American heart …, 1984 - Elsevier
… TDP due to quinidine usually had … quinidine for less than 1 week prior to TDP. Approximately two thirds of patients with TDP due to quinidine had long QT intervals while off of quinidine. …
Number of citations: 245 www.sciencedirect.com
WD Hager, P Fenster, M Mayersohn… - … England Journal of …, 1979 - Mass Medical Soc
… quinidine is administered along with digoxin; the present study was designed to explore the pharmacokinetics of this digoxin-quinidine … 44 hours) when quinidine was administered. …
Number of citations: 356 www.nejm.org
DM Roden, RL Woosley, RK Primm - American heart journal, 1986 - Elsevier
… We conclude that the quinidine-associated long QT … a distinctive spectrum of plasma quinidine concentrations, ECG … suggest initiation of quinidine therapy on an inpatient basis only. …
Number of citations: 556 www.sciencedirect.com

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